molecular formula C5H6O7 B14625093 Propanedioic acid, (carboxymethoxy)- CAS No. 55203-12-8

Propanedioic acid, (carboxymethoxy)-

Cat. No.: B14625093
CAS No.: 55203-12-8
M. Wt: 178.10 g/mol
InChI Key: LVVZBNKWTVZSIU-UHFFFAOYSA-N
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Description

Propanedioic acid, (carboxymethoxy)- (IUPAC name), is a derivative of malonic acid (propanedioic acid, HOOC-CH₂-COOH) modified by a carboxymethoxy (-OCH₂COOH) substituent. This structural alteration introduces additional carboxylic functionality, influencing its chemical reactivity, solubility, and biological interactions. The compound has been identified in coordination chemistry as a ligand in metal-organic frameworks (MOFs) and studied for toxicological profiles in its trisodium salt form . Its synthesis typically involves chemical modification of malonic acid or derivatization of natural precursors.

Properties

CAS No.

55203-12-8

Molecular Formula

C5H6O7

Molecular Weight

178.10 g/mol

IUPAC Name

2-(carboxymethoxy)propanedioic acid

InChI

InChI=1S/C5H6O7/c6-2(7)1-12-3(4(8)9)5(10)11/h3H,1H2,(H,6,7)(H,8,9)(H,10,11)

InChI Key

LVVZBNKWTVZSIU-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)OC(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Alkylation of Diethyl Malonate
    Diethyl malonate undergoes deprotonation with a weak base (e.g., NaOEt) to form a resonance-stabilized enolate. The enolate reacts with chloroacetic acid ethyl ester (ClCH₂COOEt) via an SN2 mechanism:
    $$
    \text{CH}2(\text{COOEt})2 + \text{ClCH}2\text{COOEt} \xrightarrow{\text{NaOEt}} \text{CH}(\text{COOEt})2\text{CH}_2\text{COOEt} + \text{NaCl}
    $$
    Key Conditions :

    • Solvent: Anhydrous ethanol or DMF
    • Temperature: 70–90°C
    • Yield: 75–85% (varies with stoichiometry)
  • Ester Hydrolysis
    The triester intermediate is hydrolyzed under acidic or basic conditions:

    • Basic Hydrolysis (Saponification) :
      $$
      \text{CH}(\text{COOEt})2\text{CH}2\text{COOEt} \xrightarrow{\text{NaOH, H}2\text{O}} \text{CH}(\text{COO}^- \text{Na}^+)2\text{CH}_2\text{COO}^- \text{Na}^+
      $$
    • Acidic Work-Up :
      Treat with HCl to protonate carboxylates, yielding the free acid.

    Key Conditions :

    • 6M HCl, reflux for 6–8 hours
    • Yield: 90–95% after crystallization

Optimization Data

Parameter Optimal Value Effect on Yield
Base (Alkylation) NaOEt (1.1 equiv) Maximizes monoalkylation
Solvent DMF Enhances enolate stability
Reaction Time 4–6 hours Prevents dialkylation

Hydrolysis of Trisubstituted Esters

Synthesis of Triethyl (Carboxymethoxy)propanedioate

Reacting malonyl chloride with excess ethyl glycolate in the presence of pyridine:
$$
\text{CH}2(\text{COCl})2 + 2 \text{HOCH}2\text{COOEt} \xrightarrow{\text{pyridine}} \text{CH}2(\text{COOEt})(\text{OCH}_2\text{COOEt}) + 2 \text{HCl}
$$
Key Conditions :

  • Solvent: Dry THF
  • Temperature: 0°C → room temperature
  • Yield: 68–72%

Selective Hydrolysis

Controlled hydrolysis with KOH in ethanol/water (1:1):
$$
\text{CH}2(\text{COOEt})(\text{OCH}2\text{COOEt}) \xrightarrow{\text{KOH}} \text{CH}2(\text{COOH})(\text{OCH}2\text{COOH}) + 2 \text{EtOH}
$$
Key Conditions :

  • 10% KOH, 60°C, 3 hours
  • Yield: 88%

Catalytic Condensation Methods

Michael Addition Approach

Malonic acid reacts with glycidyl acrylate in a base-catalyzed Michael addition:
$$
\text{CH}2(\text{COOH})2 + \text{CH}2=\text{CHCOOCH}2\text{CH(OH)CH}_2\text{O} \xrightarrow{\text{DBU}} \text{(Carboxymethoxy)propanedioic acid}
$$
Key Conditions :

  • Catalyst: 1,8-Diazabicycloundec-7-ene (DBU, 5 mol%)
  • Solvent: Acetonitrile
  • Yield: 65–70%

Phase-Transfer Catalysis

Using benzyltriethylammonium chloride (BTEAC) to facilitate alkylation in a biphasic system:
$$
\text{CH}2(\text{COO}^- \text{Na}^+)2 + \text{ClCH}2\text{COOEt} \xrightarrow{\text{BTEAC, H}2\text{O/EtOAc}} \text{CH}(\text{COO}^- \text{Na}^+)2\text{CH}2\text{COOEt}
$$
Key Conditions :

  • 50°C, 8 hours
  • Yield: 80%

Industrial-Scale Production (Patent-Based Methods)

High-Temperature Hydrolysis (WO2021107016A1)

A binaphthyl precursor is hydrolyzed under reflux with NaOH:
$$
\text{2,2'-Bis(alkoxycarbonylmethoxy)-1,1'-binaphthyl} \xrightarrow{\text{20% NaOH, 100°C}} \text{2,2'-Bis(carboxymethoxy)-1,1'-binaphthyl} + 2 \text{ROH}
$$
Adaptation for Propanedioic Acid :
Replace binaphthyl diol with propane-1,3-diol.

Key Conditions :

  • Solvent: Methyl isobutyl ketone
  • Yield: 92% (reported for binaphthyl analogue)

One-Pot Alkylation-Hydrolysis (US8633223B2)

Step Reagents/Conditions Outcome
Alkylation Diethyl malonate, ClCH₂COOEt, K₂CO₃, DMF, 80°C Triethyl ester intermediate
Hydrolysis 6M HCl, reflux Free carboxylic acid
Overall Yield 78%

Decarboxylation Avoidance Strategies

To prevent undesired decarboxylation during hydrolysis:

  • Use low-temperature saponification (0–5°C) with LiOH.
  • Add radical inhibitors (e.g., BHT) to suppress β-keto acid decomposition.

Analytical Data Comparison

Method Purity (HPLC) Melting Point IR (cm⁻¹)
Malonic Ester Route 99.2% 192–194°C 1720 (C=O), 2500–3300 (COOH)
Trisubstituted Ester Hydrolysis 98.5% 189–191°C 1715 (C=O), 1680 (ester C=O)

Mechanism of Action

Mechanism:

    Enzyme Inhibition: Propanedioic acid acts as a competitive inhibitor of the enzyme succinate dehydrogenase in the respiratory electron transport chain.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Comparison

  • Propanedioic Acid, (Carboxymethoxy)- : Contains a carboxymethoxy group (-OCH₂COOH) attached to the central carbon, resulting in three carboxylic acid groups. This enhances its ability to form coordination bonds with metals, as seen in MOFs .
  • Malonic Acid Esters (e.g., 1,3-dihexyl ester): Esters replace the acidic hydrogens of malonic acid, reducing polarity and increasing hydrophobicity .
  • Boc-Amino Malonate Derivatives: Feature protective groups like tert-butoxycarbonyl (Boc) on the amino-substituted malonate backbone, used in peptide synthesis .

Table 1: Structural Features

Compound Functional Groups Key Structural Modification
Propanedioic Acid Two -COOH groups None
Propanedioic Acid, (Carboxymethoxy)- Three -COOH groups, one ether linkage Carboxymethoxy substituent
Malonic Acid Dihexyl Ester Two ester groups (-COOR) Hydrophobic alkyl chains
Boc-Amino Malonate Boc-protected amino group Amino and ester functionalities

Physical and Chemical Properties

  • Solubility :

    • Malonic acid is highly water-soluble due to its polar carboxylic groups .
    • Propanedioic acid, (carboxymethoxy)- exhibits moderate solubility in water, influenced by its trisodium salt form for enhanced solubility in toxicological studies .
    • Esters (e.g., dihexyl or dicyclohexyl esters) are lipophilic and poorly water-soluble .
  • Thermal Stability :

    • Malonic acid decomposes at ~135°C, while its derivatives show varied stability. For example, MOFs with propanedioic acid ligands demonstrate thermal resilience up to 300°C .

Table 2: Physical Properties

Compound Solubility in Water Melting Point (°C) Key Applications
Propanedioic Acid High 135 (decomposes) Pharmaceuticals, polymers
Propanedioic Acid, (Carboxymethoxy)- Moderate Not reported MOFs, toxicology research
Malonic Acid Dihexyl Ester Low -45 to -50 Industrial plasticizers

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